Sporaricin B

Description

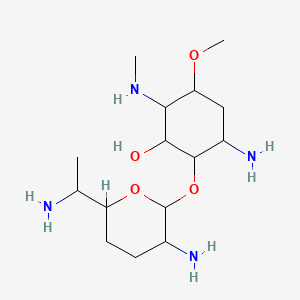

Sporaricin B is a member of the sporaricin antibiotic complex, first isolated in 1979 from Saccharopolyspora hirsuta subsp. kobensis . As an aminoglycoside, it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Its structural framework includes an aminocyclitol core linked to sugar moieties, a hallmark of aminoglycosides. While Sporaricin A and B share a common biosynthetic origin, this compound differs in specific functional groups, which influence its biological activity and toxicity profile .

Properties

CAS No. |

68743-78-2 |

|---|---|

Molecular Formula |

C15H32N4O4 |

Molecular Weight |

332.44 g/mol |

IUPAC Name |

3-amino-2-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C15H32N4O4/c1-7(16)10-5-4-8(17)15(22-10)23-14-9(18)6-11(21-3)12(19-2)13(14)20/h7-15,19-20H,4-6,16-18H2,1-3H3 |

InChI Key |

YGRYQFMCQIZSDG-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N)N |

Other CAS No. |

71657-28-8 |

Synonyms |

KA 6606 sporaricin A sporaricin B sporaricin E sporaricins |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated Sporaricin Analogues

Structural modifications of Sporaricin A and B have been explored to enhance efficacy and reduce toxicity. Fluorination at the C-3 position of Sporaricin A yielded derivatives such as 3-deoxy-3-fluoro Sporaricin A (16) , 3-fluoro-3-deoxymethoxy Sporaricin A (17) , and 3-difluoro Sporaricin A (18) .

Key Findings :

| Compound | Antibacterial Activity (Relative to Sporaricin A) | Acute Toxicity (Mouse LD₅₀) |

|---|---|---|

| Sporaricin A | Baseline | 1× (Reference) |

| 16 | Lower | ~0.5× |

| 17 | Higher | ~0.7× |

| 18 | Significantly lower | ~2× |

Glysperin Complex (Glysperins A, B, and C)

The Glysperin complex shares structural similarities with sporaricin, particularly in their polyamine and sugar components. Glysperin A contains L-alanine, p-hydroxybenzoic acid, a C₁₁-alkyltetramine, and four sugar groups, including a novel 6-deoxy-D-xylose-6-ene-5-ketose .

Structural and Functional Contrasts :

| Feature | Sporaricin B | Glysperin A |

|---|---|---|

| Core structure | Aminocyclitol + sugars | Polyamine + aromatic acid + sugars |

| Sugar moieties | Common aminoglycoside sugars | Unique 6-deoxy-D-xylose derivative |

| Antibacterial spectrum | Broad-spectrum | Narrower (Gram-positive focus) |

| Toxicity | Moderate | Higher (linked to polyamines) |

Glysperin B replaces the terminal polyamine with spermidine, while Glysperin C substitutes a glucose moiety, further diversifying their activity profiles .

Fortimicins A and B

Fortimicins are pseudodisaccharide aminoglycosides containing the novel aminocyclitol fortamine, distinct from this compound's core structure. Fortimicin A includes 6-epi-purpurosamine B and a glycyl amide, whereas Fortimicin B lacks the amide group .

Activity and Structural Comparison :

| Parameter | This compound | Fortimicin A |

|---|---|---|

| Aminocyclitol | Unspecified (likely 2-deoxystreptamine) | Fortamine (1,4-diamine with N/O-methylation) |

| Sugar linkage | Glycosidic | Pseudodisaccharide |

| Antibacterial potency | Moderate | High (broad-spectrum) |

| Resistance profile | Susceptible to common mechanisms | Lower resistance emergence |

Fortimicin A’s unique stereochemistry and methylation confer resistance to enzymatic degradation, a limitation observed in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.